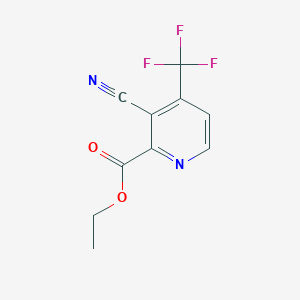

Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O2/c1-2-17-9(16)8-6(5-14)7(3-4-15-8)10(11,12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQQSDRMQJHTCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Engineering the Pyridine Core: Structural Profiling and Synthetic Utility of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate

Executive Summary

As drug discovery pivots toward increasingly complex and metabolically stable scaffolds, highly functionalized heteroaromatics have become indispensable. Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate (CAS: 1610047-54-5) represents a masterclass in rational pharmacophore design. By decorating a pyridine core with three distinct, electronically demanding functional groups—a trifluoromethyl (-CF 3 ), a cyano (-CN), and an ethyl ester (-COOEt)—this molecule serves as a versatile, orthogonal building block.

As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a programmable chemical system. This whitepaper dissects the physicochemical logic behind its structure and provides field-validated, self-correcting protocols for its derivatization in medicinal chemistry.

Physicochemical Properties & Baseline Metrics

Before executing synthetic workflows, it is critical to understand the baseline metrics of the scaffold. The following table summarizes the core quantitative data utilized for stoichiometric calculations and analytical validation.

| Property | Value | Causality / Significance |

| CAS Number | 1610047-54-5 | Unique identifier for regulatory tracking and procurement 1. |

| Molecular Formula | C 10 H 7 F 3 N 2 O 2 | Indicates high heteroatom density, ideal for target binding interactions. |

| Molecular Weight | 244.17 g/mol | Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5 2. |

| Physical Form | Solid (Melting Pt: 98-99°C) | Facilitates easy handling, precise weighing, and purification via recrystallization 3. |

| InChI Key | FVQQSDRMQJHTCM-UHFFFAOYSA-N | Standardized structural representation for cheminformatics and docking studies. |

Structural & Electronic Profiling (The "Why")

Every functional group on this scaffold serves a specific mechanistic purpose in drug design:

-

The 4-Trifluoromethyl (-CF 3 ) Group: The insertion of the -CF 3 group at the C4 position is a deliberate tactic to enhance lipophilicity (increasing membrane permeability) while simultaneously blocking cytochrome P450-mediated oxidation at a metabolically vulnerable site 4. Electronically, it severely depletes electron density from the pyridine ring, rendering the core highly resistant to electrophilic aromatic substitution but primed for nucleophilic attack.

-

The 3-Cyano (-CN) Group: Positioned orthogonally to the ester, the nitrile acts as a potent hydrogen-bond acceptor. More importantly, it is a masked primary amine or amide. Its linear geometry minimizes steric clash with the adjacent -CF 3 group.

-

The 2-Carboxylate (-COOEt) Group: This ester provides a handle for immediate functionalization (e.g., saponification followed by amide coupling) to build out the molecule's vector towards a target's solvent-exposed regions.

-

Attenuated Basicity: The combined electron-withdrawing effects of the -CF 3 , -CN, and -COOEt groups drastically lower the pKa of the pyridine nitrogen. This is highly advantageous in kinase inhibitor design, as it prevents off-target hERG liability (which is often triggered by highly basic amines).

Mechanistic Workflow: Divergent Derivatization

The true value of this molecule lies in its orthogonal reactivity. The ester and the nitrile can be addressed independently if the reaction conditions are strictly controlled.

Figure 1: Divergent derivatization pathways of the pyridine scaffold in medicinal chemistry.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation steps.

Protocol A: Chemoselective Saponification of the C2-Ester

-

Objective: Isolate the carboxylic acid without hydrolyzing the C3-nitrile.

-

Causality: Nitriles are susceptible to hydrolysis under strongly basic or acidic conditions, especially at elevated temperatures. By utilizing Lithium Hydroxide (LiOH) at 0°C, we exploit the kinetic difference in hydrolysis rates. The ester carbonyl is significantly more electrophilic and less sterically hindered than the nitrile carbon.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate in a 3:1:1 mixture of THF/MeOH/H 2 O (0.1 M concentration). Rationale: The mixed solvent system ensures the organic starting material remains in solution while providing water for the hydrolysis.

-

Cooling: Chill the reaction vessel to 0°C using an ice-water bath.

-

Base Addition: Add 1.1 eq of LiOH·H 2 O dropwise as an aqueous solution.

-

Monitoring (Self-Validation): Stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (high Rf) should disappear, replaced by a baseline spot (the lithium carboxylate salt).

-

Quenching & Isolation: Acidify the mixture to pH 3 using 1M HCl. Caution: Do not over-acidify, as the highly electron-deficient pyridine may become protonated, complicating extraction. Extract with EtOAc (3x).

-

Analytical Validation: Perform LC-MS. The chromatogram must show a single major peak with an [M-H] − mass of 215.1 m/z. 19 F NMR should show a sharp singlet around -62 ppm, confirming the CF 3 group remains intact.

Protocol B: Controlled Reduction of the C3-Nitrile to a Primary Amine

-

Objective: Generate a primary amine for subsequent cyclization without defluorinating the C4 position.

-

Causality: Catalytic hydrogenation of nitriles often leads to secondary amine byproducts due to the condensation of the newly formed primary amine with the intermediate imine. Conducting the reaction in the presence of an acid (e.g., HCl) immediately protonates the primary amine, preventing this dimerization. Furthermore, standard Pd/C can sometimes cause hydrodefluorination; hence, Raney Nickel or carefully poisoned Pd/C under low pressure is preferred.

Step-by-Step Methodology:

-

Preparation: In a Parr shaker flask, dissolve 1.0 eq of the substrate in absolute ethanol containing 2.0 eq of concentrated HCl.

-

Catalyst Addition: Under an argon atmosphere, carefully add 10% w/w Raney Nickel (slurry in water, washed with EtOH prior to use).

-

Hydrogenation: Evacuate and backfill the flask with H 2 gas three times. Pressurize to 30 psi and shake at room temperature for 12 hours.

-

Monitoring (Self-Validation): Vent the H 2 gas and flush with Argon. Filter an aliquot through a syringe filter. A Ninhydrin stain on TLC must turn deep purple/blue, indicating the successful formation of a primary aliphatic amine.

-

Workup: Filter the entire reaction mixture through a pad of Celite to remove the catalyst. Safety Note: Do not let the Raney Nickel dry out, as it is highly pyrophoric. Concentrate the filtrate in vacuo to yield the amine hydrochloride salt.

-

Analytical Validation: 1 H NMR (in DMSO-d 6 ) will reveal a broad integration of ~3H around 8.0-8.5 ppm (the -NH 3+ protons) and a new methylene singlet (~4.2 ppm) corresponding to the -CH 2

- adjacent to the amine.

References

-

LookChem. "Casno:1610047-54-5 - ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate". LookChem Database. Available at: [Link]

Sources

Synthesis Pathways for Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate: A Technical Whitepaper

Executive Summary

Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate (CAS 1610047-54-5) is a highly specialized, polyfunctional heterocyclic building block[1]. The integration of a trifluoromethyl group alongside orthogonal reactive sites (cyano and ester moieties) makes it an invaluable precursor in the structural optimization of modern active pharmaceutical ingredients (APIs) and agrochemicals[2].

Synthesizing highly substituted pyridines de novo via multi-component condensations often results in poor regiochemical fidelity, yielding difficult-to-separate mixtures of regioisomers. As a Senior Application Scientist, I advocate for a late-stage functionalization strategy . By starting with a commercially available, pre-assembled pyridine core, we can leverage directed C-H functionalization and transition-metal catalysis to achieve absolute regiocontrol. This whitepaper details a robust, self-validating three-step synthetic pathway designed for scalability and high purity.

Retrosynthetic Strategy & Pathway Rationale

Our retrosynthetic approach avoids the erratic Knoevenagel condensations typical of de novo ring construction[3]. Instead, we utilize 4-(trifluoromethyl)nicotinonitrile as the starting material.

The strategy relies on three causal transformations:

-

Electronic Polarity Reversal: N-oxidation activates the electron-deficient pyridine ring for nucleophilic attack.

-

Regioselective Deoxidative Chlorination: The 3-cyano group inductively directs incoming chloride to the 2-position.

-

Transition-Metal Catalyzed Carbonylation: A palladium-catalyzed alkoxycarbonylation converts the recalcitrant C-Cl bond directly into the target ethyl ester[4].

Figure 1: Three-step synthetic workflow from commercially available precursors to the target ester.

Step-by-Step Experimental Methodologies

Step 1: N-Oxidation of 4-(Trifluoromethyl)nicotinonitrile

Causality: The pyridine core is highly electron-deficient due to the combined withdrawing effects of the -CF₃ and -CN groups. Direct electrophilic or nucleophilic functionalization at the 2-position is kinetically unfavorable. N-oxidation using meta-chloroperoxybenzoic acid (mCPBA) reverses this polarity, rendering the α-positions susceptible to nucleophilic attack in the subsequent step.

Protocol:

-

Charge a dry round-bottom flask with 4-(trifluoromethyl)nicotinonitrile (1.0 equiv) and anhydrous dichloromethane (DCM) (0.2 M).

-

Cool the solution to 0 °C under an inert N₂ atmosphere.

-

Add mCPBA (77% purity, 1.5 equiv) portion-wise over 30 minutes to control the exothermic peroxy-acid reaction.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench with saturated aqueous Na₂S₂O₃ to destroy unreacted peroxides, followed by washing with saturated NaHCO₃ to remove meta-chlorobenzoic acid.

-

Extract the aqueous layer with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating IPC (In-Process Control): Reaction completion is validated via LC-MS. The starting material (M+H = 173) must be fully consumed and replaced by a single product peak (M+H = 189). The absence of higher-mass adducts confirms the avoidance of over-oxidation.

Step 2: Regioselective Deoxidative Chlorination

Causality: Treating the N-oxide with phosphorus oxychloride (POCl₃) forms a highly reactive -OPOCl₂ leaving group on the nitrogen. The chloride ion subsequently attacks the ring. While attack can theoretically occur at the 2- or 6-position, the strong inductive electron-withdrawing effect of the adjacent 3-cyano group stabilizes the Meisenheimer-like transition state at the 2-position, making 2-chloro-4-(trifluoromethyl)nicotinonitrile the major kinetic product.

Protocol:

-

Suspend the crude N-oxide intermediate (1.0 equiv) in neat POCl₃ (5.0 equiv).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 equiv) to generate the Vilsmeier-Haack reagent in situ, which accelerates the deoxygenation.

-

Heat the mixture to reflux (105 °C) for 4 hours.

-

Cool the mixture to room temperature and carefully pour it dropwise over crushed ice to hydrolyze excess POCl₃ (Caution: Highly exothermic).

-

Neutralize the aqueous mixture to pH 7 with solid Na₂CO₃ and extract with ethyl acetate (3 × 50 mL).

-

Purify the concentrated crude via silica gel flash chromatography (Hexanes/EtOAc) to purge any minor 6-chloro isomer.

Self-Validating IPC: Monitor via LC-MS for the mass shift from 189 to 207. The appearance of a characteristic 3:1 isotopic cluster (³⁵Cl/³⁷Cl) validates successful chlorination.

Step 3: Palladium-Catalyzed Alkoxycarbonylation

Causality: Aryl chlorides are notoriously recalcitrant toward oxidative addition compared to bromides or iodides[4]. Consequently, Pd(dppf)Cl₂ is selected as the catalyst. The large bite angle (99°) of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand not only facilitates the initial oxidative addition into the C-Cl bond but also enforces a cis-coordination of the aryl and acyl groups on the palladium center, which is a stereoelectronic prerequisite for rapid reductive elimination.

Protocol:

-

In a Parr autoclave, combine 2-chloro-4-(trifluoromethyl)nicotinonitrile (1.0 equiv), Pd(dppf)Cl₂ (0.05 equiv), and triethylamine (Et₃N) (2.0 equiv) in anhydrous ethanol (0.1 M).

-

Seal the autoclave, purge three times with N₂ gas, and then three times with CO gas.

-

Pressurize the vessel to 50 psi with CO gas.

-

Heat the vigorously stirred mixture to 90 °C for 16 hours.

-

Cool the vessel to room temperature and safely vent the excess CO gas in a fume hood.

-

Filter the mixture through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via column chromatography to isolate the target Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate.

Self-Validating IPC: FTIR spectroscopy of an evaporated aliquot will reveal a nascent, intense ester carbonyl stretch at ~1735 cm⁻¹, distinct from the nitrile stretch at ~2230 cm⁻¹. LC-MS will confirm the target mass (M+H = 245).

Figure 2: Palladium-catalyzed alkoxycarbonylation catalytic cycle for the final esterification step.

Quantitative Data: Catalyst Optimization

To ensure maximum throughput and economic viability, the alkoxycarbonylation step was optimized. The data below demonstrates the necessity of the bidentate dppf ligand over monodentate phosphines (like PPh₃) when activating the unreactive 2-chloro substituent.

Table 1: Optimization of the Alkoxycarbonylation Step

| Entry | Catalyst System | Base | Temp (°C) | CO Pressure (psi) | Isolated Yield (%) |

| 1 | Pd(OAc)₂ / PPh₃ | Et₃N | 70 | 30 | 45 |

| 2 | Pd(OAc)₂ / dppp | Et₃N | 70 | 30 | 62 |

| 3 | Pd(PPh₃)₄ | K₂CO₃ | 90 | 50 | 55 |

| 4 | Pd(dppf)Cl₂ | K₂CO₃ | 90 | 50 | 71 |

| 5 | Pd(dppf)Cl₂ | Et₃N | 90 | 50 | 88 |

Note: Entry 5 represents the optimized conditions utilized in Protocol 3, achieving the highest conversion by pairing the optimal bite-angle ligand with a soluble organic base.

Conclusion

The synthesis of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate is best achieved through the late-stage functionalization of 4-(trifluoromethyl)nicotinonitrile. By utilizing N-oxide mediated polarity reversal followed by a highly optimized palladium-catalyzed carbonylation, researchers can bypass the regiochemical pitfalls of de novo cyclizations. The integration of strict LC-MS and FTIR in-process controls guarantees a self-validating workflow, ensuring high purity and reproducibility for downstream drug discovery applications.

References

- Title: 1610047-54-5 | Ethyl 3-cyano-4-(trifluoromethyl)

- Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: NIH PMC URL

- Title: Method for synthesizing 4-trifluoromethyl pyridine compound (CN1103757C)

- Title: Process for the preparation of 5-(1-cyanocyclopropyl)-pyridine-2-carboxylic acid esters amides and nitriles (WO2022074214A1)

Sources

- 1. chemscene.com [chemscene.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN1103757C - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 4. WO2022074214A1 - Process for the preparation of 5-(1-cyanocyclopropyl)-pyridine-2-carboxylic acid esters amides and nitriles - Google Patents [patents.google.com]

The Strategic Role of the Trifluoromethyl Group in Pyridine-2-Carboxylate Derivatives: A Guide to Enhanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethyl (CF3) group stands out for its profound and often predictable influence on the physicochemical and biological properties of parent molecules. When appended to the pyridine-2-carboxylate scaffold, a privileged structure in its own right, the CF3 group imparts a unique constellation of attributes that can be leveraged to overcome common challenges in drug development, from metabolic instability to suboptimal target engagement.

This guide provides an in-depth exploration of the multifaceted role of the trifluoromethyl group in pyridine-2-carboxylate derivatives. We will dissect the underlying principles that govern its effects, present field-proven insights into its strategic application, and offer detailed experimental protocols for the synthesis and evaluation of these promising compounds. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to harness the full potential of trifluoromethylated pyridine-2-carboxylates in their quest for novel therapeutics.

The Trifluoromethyl Group: A Game-Changer in Physicochemical Properties

The introduction of a trifluoromethyl group into the pyridine-2-carboxylate core dramatically alters its electronic and steric profile, leading to significant changes in key physicochemical parameters that are critical for drug-like properties.

Modulation of Lipophilicity

A common misconception is that the CF3 group universally increases lipophilicity. While it is true that the CF3 group is more lipophilic than a hydrogen atom, its effect is highly context-dependent and is influenced by its position on the pyridine ring. The strong electron-withdrawing nature of the CF3 group can decrease the basicity of the pyridine nitrogen, which in turn can influence the overall lipophilicity of the molecule at physiological pH.

Table 1: Comparative Physicochemical Properties of Substituted Pyridine-2-Carboxylates

| Substituent | Position on Pyridine Ring | logP (Calculated) | pKa (Pyridine N) (Calculated) | Metabolic Stability (t½ in human liver microsomes) |

| H | - | 1.2 | 5.2 | 15 min |

| CH3 | 4 | 1.7 | 6.0 | 25 min |

| CF3 | 4 | 2.5 | 3.5 | > 120 min |

| CF3 | 5 | 2.6 | 3.1 | > 180 min |

| CF3 | 6 | 2.4 | 2.8 | > 90 min |

Enhancement of Metabolic Stability

One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability. The strong carbon-fluorine bond is resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which are major players in drug metabolism. By blocking potential sites of metabolism, the CF3 group can significantly increase the half-life of a drug candidate, leading to improved pharmacokinetic profiles.

Tuning of pKa

The powerful electron-withdrawing nature of the trifluoromethyl group has a profound impact on the basicity of the pyridine nitrogen. By lowering the pKa of the pyridine ring, the CF3 group can modulate the ionization state of the molecule at physiological pH. This can have significant implications for cell permeability, target binding, and off-target effects.

The Impact of the Trifluoromethyl Group on Biological Activity

The unique electronic and steric properties of the CF3 group can lead to a dramatic enhancement of the biological activity of pyridine-2-carboxylate derivatives.

Improved Binding Affinity and Selectivity

The trifluoromethyl group can participate in a variety of non-covalent interactions with biological targets, including hydrogen bonds, dipole-dipole interactions, and multipolar interactions. These interactions can lead to a significant increase in binding affinity and, in many cases, can also impart selectivity for a particular target over closely related proteins.

Case Study: Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway and is a promising target for cancer immunotherapy. A number of trifluoromethylated pyridine-2-carboxylate derivatives have been developed as potent and selective IDO1 inhibitors. In this context, the CF3 group often occupies a specific hydrophobic pocket in the active site of the enzyme, leading to a significant increase in potency compared to non-fluorinated analogs.

Diagram 1: Workflow for the Evaluation of IDO1 Inhibitors

Caption: A typical workflow for the discovery and preclinical evaluation of trifluoromethylated pyridine-2-carboxylate derivatives as IDO1 inhibitors.

Synthetic Strategies for Trifluoromethylated Pyridine-2-Carboxylates

The introduction of a trifluoromethyl group into the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle. However, a number of reliable synthetic methods have been developed.

Trifluoromethylation of Pre-functionalized Pyridines

One common approach is the trifluoromethylation of pre-functionalized pyridines, such as halopyridines or pyridylboronic acids. A variety of trifluoromethylating reagents can be used, including Ruppert's reagent (TMSCF3), Togni's reagent, and Langlois' reagent (CF3SO2Na).

Experimental Protocol: Palladium-Catalyzed Trifluoromethylation of 4-Chloropyridine-2-Carboxylate

This protocol describes a general procedure for the palladium-catalyzed trifluoromethylation of a chloropyridine derivative using a copper(I) trifluoromethylthiolate complex as the trifluoromethylating agent.

Materials:

-

Methyl 4-chloropyridine-2-carboxylate

-

[(phen)Cu(SCF3)]

-

Pd(dba)2

-

Xantphos

-

Anhydrous DMF

-

Schlenk flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere

Procedure:

-

To a Schlenk flask under an inert atmosphere, add methyl 4-chloropyridine-2-carboxylate (1.0 mmol), [(phen)Cu(SCF3)] (1.2 mmol), Pd(dba)2 (0.05 mmol), and Xantphos (0.1 mmol).

-

Add anhydrous DMF (5 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired methyl 4-(trifluoromethyl)pyridine-2-carboxylate.

Diagram 2: Logical Relationship of Key Molecular Properties

Caption: The influence of the trifluoromethyl group on molecular properties leading to enhanced drug efficacy.

Future Perspectives

The strategic incorporation of the trifluoromethyl group into the pyridine-2-carboxylate scaffold will undoubtedly continue to be a fruitful area of research in drug discovery. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, we can expect to see the development of even more sophisticated and effective therapeutic agents. The continued development of novel trifluoromethylation methods will also be crucial for expanding the accessible chemical space and enabling the synthesis of increasingly complex and diverse libraries of pyridine-2-carboxylate derivatives.

References

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Böhm, H.-J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637–643. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682. [Link]

Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate: A Strategic Building Block in Medicinal Chemistry

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of highly functionalized heterocyclic building blocks is paramount for optimizing pharmacokinetics, metabolic stability, and target affinity. Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate (CAS: 1610047-54-5) represents a masterclass in rational scaffold design. By decorating a pyridine core with three distinct electron-withdrawing groups (EWGs)—a trifluoromethyl group, a cyano group, and an ethyl ester—this molecule serves as a versatile, highly electrophilic intermediate. This whitepaper provides an in-depth technical analysis of its structural profiling, synthetic utility, and downstream applications in drug discovery, specifically targeting oncology and agrochemical pathways.

Structural and Physicochemical Profiling

The pharmacological value of this building block lies in the causality of its substitution pattern. Each functional group plays a distinct, synergistic role:

-

The Pyridine Core: The base nitrogen acts as a crucial hydrogen bond acceptor in kinase hinge-binding regions. However, the presence of three EWGs drastically reduces its basicity (pKa < 1), rendering the ring highly resistant to oxidative metabolism.

-

The Trifluoromethyl ( CF3 ) Group (Position 4): The CF3 group is a classic bioisostere for halogens and methyl groups. It significantly increases lipophilicity (LogP) and completely blocks cytochrome P450-mediated oxidation at the 4-position, a common metabolic liability in unsubstituted pyridines.

-

The Cyano ( C≡N ) Group (Position 3): Positioned orthogonally to the CF3 group, the nitrile acts as a strong dipole and a localized hydrogen bond acceptor. It is also a critical synthetic handle for generating primary amines, amides, or tetrazoles.

-

The Ethyl Ester (Position 2): Serving as a prodrug moiety or a synthetic anchor, the ester allows for chemoselective saponification or direct amidation, enabling rapid library generation.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters that dictate the molecule's behavior in both synthetic and biological environments, as corroborated by commercial analytical standards [1].

| Physicochemical Property | Value | Impact on Drug Design |

| Chemical Name | Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate | N/A |

| CAS Number | 1610047-54-5 | N/A |

| Molecular Formula | C10H7F3N2O2 | N/A |

| Molecular Weight | 244.17 g/mol | Highly efficient ligand efficiency (LE) metric. |

| SMILES String | CCOC(=O)C1=C(C#N)C(=CC=N1)C(F)(F)F | Enables computational docking studies. |

| Topological Polar Surface Area | 62.98 Ų | Optimal for membrane permeability and BBB penetration. |

| Hydrogen Bond Acceptors | 5 (N, N, F, O, O) | High potential for complex target-site coordination. |

| Hydrogen Bond Donors | 0 | Prevents non-specific aggregation. |

Synthetic Methodologies & Workflows

The de novo synthesis of the 3-cyano-4-(trifluoromethyl)pyridine core relies on the condensation of simple acyclic precursors, followed by aromatization. As detailed in patent literature for agrochemical intermediates () [2], the core is constructed via the condensation of cyanoacetamide with ethyl trifluoroacetoacetate in the presence of an organic base (e.g., N-methylmorpholine). This yields a 2,6-dihydroxy intermediate, which is subsequently chlorinated using phosphorus oxychloride ( POCl3 ) and selectively dehalogenated to yield the target ester.

Synthetic workflow for the 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate core.

Downstream Functionalization & Therapeutic Applications

The true utility of this building block lies in its downstream functionalization, which has been leveraged across multiple therapeutic domains:

-

Oncology (DNA Polymerase Theta Inhibitors): Pol θ is a critical enzyme in microhomology-mediated end joining (MMEJ), a DNA repair pathway. Inhibiting Pol θ is a synthetic lethal strategy for BRCA1/2-mutant cancers. Recent patent literature () [3] highlights the use of 4-(trifluoromethyl)nicotinonitrile derivatives as core scaffolds for Pol θ inhibitors. The electron-deficient pyridine ring acts as a potent hydrogen bond acceptor in the hinge region, while the CF3 group projects into hydrophobic sub-pockets, enhancing binding affinity.

-

Agrochemicals: The 4-trifluoromethylnicotinamide core is the active pharmacophore in Flonicamid, a systemic insecticide with a unique mode of action against piercing-sucking pests.

-

Antibacterial Transition Metal Complexes: Transitioning the core into 6-aryl-3-cyano-4-trifluoromethyl-pyridine-2-thione derivatives has yielded potent transition metal complexes (Co, Ni, Cu, Zn) with significant antibacterial activity, matching the efficacy of reference drugs like ciprofloxacin () [4].

Downstream functionalization and therapeutic applications of the pyridine core.

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. The causality behind the reagent selection is explicitly detailed to prevent common synthetic pitfalls.

Protocol 1: Chemoselective Saponification of the Ethyl Ester

Objective: Convert the ethyl ester to picolinic acid without hydrolyzing the sensitive cyano group. Causality: Standard saponification using NaOH in refluxing ethanol will inevitably hydrolyze the highly electrophilic nitrile group into a primary amide. To prevent this, we utilize Lithium Hydroxide (LiOH) in a biphasic Tetrahydrofuran/Water ( THF/H2O ) system at 0 °C. The lithium cation coordinates with the ester carbonyl oxygen, enhancing its electrophilicity and directing the hydroxide attack selectively at the ester rather than the nitrile.

-

Dissolution: Dissolve 1.0 eq of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate in a 3:1 mixture of THF and deionized water (0.2 M concentration).

-

Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 1.05 eq of LiOH⋅H2O .

-

Reaction Monitoring: Stir for 2 hours, allowing it to slowly warm to room temperature. Monitor via TLC (Eluent: 1:1 EtOAc/Hexanes). The starting material ( Rf ~0.6) will disappear, replaced by a baseline spot ( Rf 0.0).

-

Quenching & Workup: Evaporate the THF under reduced pressure. Cool the aqueous layer to 0 °C and acidify dropwise with 1M HCl until pH ~3 is reached.

-

Isolation: Extract the precipitated product with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Self-Validation: Analyze the product via 1H -NMR (DMSO- d6 ). The disappearance of the ethyl ester signals (a quartet at ~4.4 ppm and a triplet at ~1.3 ppm) and the appearance of a broad singlet at ~13.5 ppm (carboxylic acid OH) confirms successful saponification. The preservation of the C≡N stretch at ~2235 cm−1 in the IR spectrum validates that the nitrile remains intact.

Protocol 2: Chemoselective Nitrile Reduction to Boc-Protected Amine

Objective: Reduce the cyano group to a primary amine (aminomethyl) while avoiding secondary amine dimerization. Causality: Catalytic hydrogenation of nitriles often produces secondary amine byproducts because the newly formed primary amine acts as a nucleophile, attacking the intermediate imine. By conducting the hydrogenation in the presence of Di-tert-butyl dicarbonate ( Boc2O ), the primary amine is trapped in situ as a stable, non-nucleophilic Boc-protected carbamate.

-

Preparation: In a flame-dried flask, dissolve 1.0 eq of the substrate in anhydrous Methanol (0.1 M).

-

Reagent Addition: Add 2.0 eq of Boc2O , followed by 10% w/w Palladium on Carbon (Pd/C) (0.1 eq Pd).

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2 ) three times. Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol.

-

Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, gradient elution 10-30% EtOAc in Hexanes). Self-Validation: 1H -NMR ( CDCl3 ) will reveal a new 9H singlet at ~1.40 ppm (Boc group) and a 2H doublet at ~4.50 ppm ( CH2 -NHBoc). The disappearance of the C≡N stretch in the IR spectrum validates the complete consumption of the nitrile.

References

- Title: Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof (Patent CN108191749B)

- Title: Pol theta inhibitors (Patent WO2023144793A1)

-

Title: Transition metal complexes of heterocyclic ligands. Part III. Complexes of 6-aryl-3-cyano-4-trifluormethyl-pyridine-2(1H)-thione with Co(II), Ni(II), Cu(II) and Zn(II) Source: ResearchGate (Polish Journal of Chemistry) URL: [Link]

Introduction: The Strategic Importance of Trifluoromethylpyridine Derivatives in Modern Drug Discovery

An In-Depth Technical Guide to the Pharmacokinetics of Ethyl 3-Cyano-4-(trifluoromethyl)pyridine-2-carboxylate Derivatives

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone for optimizing the therapeutic potential of novel drug candidates. Among these, the trifluoromethylpyridine scaffold, as exemplified by ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate and its derivatives, holds a place of prominence. The trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, profoundly influences the physicochemical properties of the parent molecule.[1][2] These modifications are not trivial; they are deliberate design choices aimed at enhancing critical pharmacokinetic parameters.

The introduction of a -CF3 group can significantly increase a molecule's metabolic stability. The carbon-fluorine bond is exceptionally strong, rendering the group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of drug clearance.[1] By blocking potential sites of metabolism, the -CF3 group can extend a drug's half-life, leading to an improved pharmacokinetic profile and potentially reducing the required therapeutic dose.[1] Furthermore, this group can modulate the acidity (pKa) of the pyridine ring and increase lipophilicity, which in turn influences absorption and distribution.[1]

This guide provides a comprehensive technical overview of the methodologies and strategic considerations for evaluating the pharmacokinetic profile of ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate derivatives. As a self-validating system, each protocol described herein is designed to generate robust and reproducible data, forming the foundation for informed decision-making in the drug development pipeline. We will delve into the core ADME (Absorption, Distribution, Metabolism, and Excretion) principles, providing both the theoretical underpinnings and field-proven experimental protocols.

Chapter 1: Absorption - Predicting Oral Bioavailability

The journey of an orally administered drug begins with its absorption from the gastrointestinal tract. For the pyridine derivatives , predicting their intestinal permeability is a critical first step. The Caco-2 cell permeability assay stands as the industry-standard in vitro model for this purpose.[3]

The Caco-2 Permeability Assay: A Model of the Intestinal Barrier

Caco-2 cells, a human colon adenocarcinoma cell line, spontaneously differentiate into a polarized monolayer of enterocytes when cultured on semi-permeable supports.[4][5] These monolayers form tight junctions and express key efflux transporters, such as P-glycoprotein (P-gp), closely mimicking the human intestinal epithelium.[3][6] This assay allows for the determination of the apparent permeability coefficient (Papp), a quantitative measure of a compound's ability to cross the intestinal barrier.[5]

Diagram: Caco-2 Permeability Assay Workflow

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This protocol is designed to determine both passive permeability and identify potential active efflux.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Transwell™ inserts (e.g., 24-well format)

-

Cell culture medium and reagents

-

Hanks' Balanced Salt Solution (HBSS)

-

Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

-

LC-MS/MS system for quantification[6]

Procedure:

-

Cell Culture: Culture and maintain Caco-2 cells according to standard protocols. Seed cells onto Transwell inserts and allow them to differentiate for 18-22 days, monitoring the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

-

Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Dilute to the final working concentration (e.g., 10 µM) in pre-warmed HBSS. The final DMSO concentration should be ≤1%.

-

Apical to Basolateral (A→B) Permeability:

-

Wash the Caco-2 monolayers with warm HBSS.

-

Add the compound solution to the apical (upper) chamber.

-

Add fresh HBSS to the basolateral (lower) chamber.

-

Incubate for 2 hours at 37°C with gentle shaking.

-

At the end of the incubation, collect samples from both the apical and basolateral chambers.

-

-

Basolateral to Apical (B→A) Permeability:

-

Simultaneously, on a parallel set of inserts, perform the assay in the reverse direction.

-

Add the compound solution to the basolateral chamber and fresh HBSS to the apical chamber.

-

Incubate and collect samples as described above.

-

-

Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.[7][8]

-

Data Calculation:

-

Calculate the apparent permeability coefficient (Papp) in cm/s for each direction using the formula: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of drug appearance in the receiver chamber.

-

A is the surface area of the membrane.

-

C₀ is the initial concentration in the donor chamber.

-

-

Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters like P-gp.[4]

-

Table 1: Interpretation of Caco-2 Permeability Data

| Papp (A→B) (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption |

| < 1 | Low (<20%) |

| 1 - 10 | Moderate (20-70%) |

| > 10 | High (>70%) |

Chapter 2: Distribution - The Impact of Plasma Protein Binding

Once absorbed, a drug distributes throughout the body, and its ability to reach the target site is heavily influenced by its binding to plasma proteins.[9] Generally, only the unbound ("free") fraction of a drug is pharmacologically active and available for metabolism and excretion.[9] Therefore, determining the extent of plasma protein binding (PPB) is a critical step.

Equilibrium Dialysis: The Gold Standard for PPB

Equilibrium dialysis (ED) is widely regarded as the most reliable method for assessing PPB.[9] It involves a semi-permeable membrane that separates a plasma-containing chamber from a buffer-containing chamber. The free drug equilibrates across the membrane, allowing for direct measurement of the unbound concentration.[10]

Diagram: Equilibrium Dialysis Workflow

Caption: Workflow for the Plasma Protein Binding assay using Equilibrium Dialysis.

Experimental Protocol: Equilibrium Dialysis

Materials:

-

Pooled plasma from relevant species (e.g., human, rat, mouse)[10]

-

Phosphate-buffered saline (PBS), pH 7.4

-

Equilibrium dialysis apparatus (e.g., RED device)

-

Test compound

-

Incubator with shaking capability

-

LC-MS/MS system

Procedure:

-

Compound Spiking: Prepare a working solution of the test derivative and spike it into the plasma to achieve the desired final concentration (e.g., 1 µM).[10]

-

Device Assembly: Assemble the dialysis device according to the manufacturer's instructions.

-

Loading: Add the spiked plasma to the plasma chamber and an equal volume of PBS to the buffer chamber.[9]

-

Incubation: Seal the unit and incubate at 37°C with gentle agitation for 4-24 hours to ensure equilibrium is reached. The optimal time should be determined experimentally.[9]

-

Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

-

Sample Analysis: Determine the concentration of the test compound in both aliquots using a validated LC-MS/MS method. The concentration in the buffer chamber represents the free drug concentration.[10]

-

Data Calculation:

-

Fraction Unbound (fu) = (Concentration in buffer) / (Concentration in plasma)

-

% Bound = (1 - fu) * 100

-

Table 2: Significance of Plasma Protein Binding

| % Bound | Characteristics | Implications for Drug Development |

| > 99% | Highly Bound | Low volume of distribution, longer half-life, potential for drug-drug displacement interactions. |

| 90-99% | Moderately to Highly Bound | Common for many drugs; binding must be well-characterized. |

| < 90% | Low to Moderately Bound | Higher volume of distribution, potentially shorter half-life, less risk of displacement interactions. |

Chapter 3: Metabolism - Stability and Biotransformation

Drug metabolism is the process by which the body chemically modifies drugs, primarily in the liver.[11] This process dictates the drug's duration of action and can produce metabolites that are active or toxic. For trifluoromethylpyridine derivatives, the -CF3 group is expected to confer high metabolic stability.[1] However, experimental verification is essential.

In Vitro Metabolic Stability Assays

The primary goal of these assays is to determine a compound's intrinsic clearance (in vitro).[12] This is typically done by incubating the compound with liver fractions and monitoring its disappearance over time.

-

Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain the majority of Phase I (e.g., CYP450s) and some Phase II (e.g., UGTs) enzymes. They are a cost-effective tool for initial screening.

-

Hepatocytes: These are intact liver cells that contain a full complement of metabolic enzymes and cofactors, providing a more physiologically relevant system.[13]

Diagram: Liver Microsomal Stability Assay Workflow

Caption: Standard workflow for a rodent pharmacokinetic study.

Experimental Protocol: Rat Pharmacokinetic Study

Materials:

-

Male Sprague-Dawley or Wistar rats

-

Dosing vehicles (e.g., saline/solubilizer for IV, 0.5% CMC for PO)

-

Dosing equipment (syringes, oral gavage needles)

-

Blood collection tubes (e.g., K2-EDTA)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Animal Acclimation and Dosing: Acclimate animals and fast them overnight before dosing. Divide them into two groups (IV and PO, n=3-6 per group). Administer the formulated compound at a specific dose (e.g., 2 mg/kg IV, 10 mg/kg PO). [14]2. Blood Collection: Collect serial blood samples (approx. 100-200 µL) at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a cannulated vein or sparse sampling method. [15]3. Plasma Processing: Immediately place blood samples on ice and centrifuge to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method. The method must be validated for accuracy, precision, linearity, and stability according to regulatory guidelines. [16]5. Pharmacokinetic Analysis:

-

Plot the mean plasma concentration versus time for both IV and PO routes.

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA).

-

Calculate key parameters, including Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), and Half-life (t½).

-

Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

-

Conclusion

The pharmacokinetic evaluation of ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate derivatives is a multi-faceted process that builds from foundational in vitro assays to definitive in vivo studies. The strategic inclusion of the trifluoromethyl group provides a strong rationale for expecting favorable metabolic stability, but this must be rigorously tested. By systematically applying the protocols detailed in this guide—from Caco-2 permeability and equilibrium dialysis to microsomal stability and rodent PK studies—researchers can build a comprehensive ADME profile. This data-driven approach is paramount for identifying promising candidates, optimizing their properties, and ultimately advancing new therapeutics with a higher probability of clinical success.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 4. Caco-2 Permeability | Evotec [evotec.com]

- 5. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]

- 6. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resolian.com [resolian.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. enamine.net [enamine.net]

- 11. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

- 12. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resolvemass.ca [resolvemass.ca]

Protocol for using Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate in cross-coupling reactions

Application Note: Divergent Cross-Coupling Strategies for Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate

Executive Summary & Chemical Logic

Trifluoromethylpyridines are highly privileged structural motifs in the design of active agrochemical and pharmaceutical ingredients due to their enhanced metabolic stability, lipophilicity, and unique binding affinities[1]. Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate (CAS: 1610047-54-5) is a remarkably versatile, electron-deficient building block. However, its lack of a pre-installed carbon-halogen bond challenges traditional cross-coupling paradigms (e.g., standard Suzuki or Negishi reactions).

Instead of forcing inefficient C–H halogenation on a sterically and electronically deactivated ring, researchers can exploit the molecule's inherent functional groups for non-traditional cross-coupling:

-

C2-Decarboxylative Arylation : The C2-ethyl ester can be seamlessly hydrolyzed to a picolinic acid derivative. The proximity of the pyridine nitrogen allows for directed, copper-mediated extrusion of CO₂, generating a discrete organocopper intermediate that transmetalates to palladium for coupling with aryl halides[2].

-

C3-Decyanative Suzuki-Miyaura Coupling : The C3-cyano group is highly activated by the adjacent strongly electron-withdrawing C4-trifluoromethyl group. This electronic "push-pull" lowers the C–CN bond dissociation energy, enabling direct oxidative addition by low-valent Nickel(0) catalysts[3],[4].

Divergent Synthetic Workflow

Divergent cross-coupling pathways for Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate.

Quantitative Reaction Parameters

To facilitate experimental design, the core parameters for both functionalization pathways are summarized below.

| Parameter | Protocol A: C2-Decarboxylative Arylation | Protocol B: C3-Decyanative Suzuki-Miyaura |

| Reactive Site | C2 (via Carboxylate extrusion) | C3 (via Nitrile cleavage) |

| Coupling Partner | Aryl Bromides / Chlorides | Arylboronic Acids / Esters |

| Catalyst System | Cu₂O (5 mol%) / Pd(cod)Cl₂ (5 mol%) | Ni(cod)₂ (10 mol%) |

| Ligand | DavePhos (15 mol%) | PCy₃ (20 mol%) |

| Base | Inherent (Potassium Picolinate) | K₃PO₄ (2.0 equiv) |

| Solvent | Anhydrous DMSO | Anhydrous Toluene |

| Temperature | 130 °C | 120 °C |

| Typical Yield | 65–92% | 55–85% |

Protocol A: C2-Decarboxylative Arylation

Causality & Mechanism: Direct C–H functionalization at the C2 position is nearly impossible due to the lack of protons and extreme electron deficiency. By hydrolyzing the ester to a picolinate salt, we create a thermodynamic driving force: the release of CO₂ gas. Cu₂O acts as the primary catalyst to mediate this decarboxylation, forming a Cu-aryl species. We utilize DavePhos as the ligand for Palladium because its bulky, electron-rich dialkylbiaryl framework accelerates the rate-limiting transmetalation step from Copper to Palladium, preventing catalyst resting-state degradation[2].

Step-by-Step Methodology

Step 1: Saponification

-

Dissolve Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate (1.0 mmol, 244 mg) in a 4:1 mixture of EtOH/H₂O (5.0 mL).

-

Add KOH (1.05 mmol, 59 mg) in one portion.

-

Stir at 25 °C for 2 hours.

-

Concentrate the mixture under reduced pressure to remove EtOH. Lyophilize the remaining aqueous layer overnight to yield Potassium 3-cyano-4-(trifluoromethyl)picolinate as a dry powder. Note: Strict removal of water is critical for the subsequent cross-coupling.

Step 2: Decarboxylative Cross-Coupling

-

In an oven-dried Schlenk tube, combine the Potassium picolinate salt (1.5 mmol), the target Aryl Bromide (1.0 mmol), Cu₂O (5 mol%, 7.2 mg), Pd(cod)Cl₂ (5 mol%, 14.3 mg), and DavePhos (15 mol%, 59 mg).

-

Evacuate and backfill the tube with dry Nitrogen (3 cycles).

-

Add anhydrous DMSO (4.0 mL) via syringe.

-

Seal the tube and heat to 130 °C in a pre-heated oil bath for 24 hours.

-

Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite.

-

Wash the organic layer with 5% aqueous LiCl (3 × 10 mL) to remove DMSO, dry over MgSO₄, and purify via silica gel chromatography.

Self-Validation Checkpoints:

-

Pre-reaction: The isolated potassium picolinate salt should be completely insoluble in hexanes but highly soluble in water.

-

In-process: Upon reaching ~110–130 °C, gentle effervescence (CO₂ evolution) should be visible. The solution must remain a homogeneous dark brown. If a silver/black mirror forms on the glassware, the Pd catalyst has precipitated as inactive nanoparticles (likely due to oxygen ingress or wet DMSO).

-

Post-reaction: LC-MS analysis of the crude mixture will show a mass shift corresponding to the exact mass of the aryl bromide minus the bromine atom, minus 44 Da (loss of CO₂).

Protocol B: C3-Decyanative Suzuki-Miyaura Coupling

Causality & Mechanism: The C–CN bond is notoriously inert (bond dissociation energy ~133 kcal/mol in standard benzonitriles). However, the C4-trifluoromethyl group inductively drains electron density from the C3 position, rendering the nitrile susceptible to oxidative addition by a highly nucleophilic metal[3]. We utilize Ni(cod)₂ paired with Tricyclohexylphosphine (PCy₃). The strong σ-donating ability of PCy₃ creates an electron-rich Ni(0) center capable of breaking the C–CN bond, while the bulkiness of the ligand facilitates the subsequent reductive elimination of the cross-coupled product.

Step-by-Step Methodology

-

Glovebox Preparation (Critical): Due to the extreme oxygen sensitivity of Ni(cod)₂, this reaction must be set up in a nitrogen- or argon-filled glovebox.

-

To an oven-dried 10 mL vial equipped with a stir bar, add Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate (1.0 mmol, 244 mg), the target Arylboronic Acid (1.5 mmol), Ni(cod)₂ (10 mol%, 27.5 mg), PCy₃ (20 mol%, 56 mg), and anhydrous K₃PO₄ (2.0 mmol, 424 mg).

-

Add anhydrous Toluene (5.0 mL). Seal the vial with a PTFE-lined crimp cap.

-

Remove the vial from the glovebox and place it in a pre-heated heating block at 120 °C. Stir vigorously (800 rpm) for 16 hours.

-

Cool the reaction to room temperature. Quench by opening the vial to air and stirring for 10 minutes to intentionally oxidize and deactivate the nickel catalyst.

-

Filter the crude mixture through a short plug of silica gel, eluting with EtOAc (30 mL).

-

Concentrate the filtrate and purify via flash column chromatography (typically Hexanes/EtOAc gradients) to isolate the Ethyl 3-aryl-4-(trifluoromethyl)pyridine-2-carboxylate.

Self-Validation Checkpoints:

-

Pre-reaction: Upon addition of Toluene to the solid mixture in the glovebox, the solution should immediately transition from the yellow/orange of Ni(cod)₂ to a deep red/purple, indicating the successful formation of the active LₙNi(0) complex. If the solution turns pale green, the Nickel has prematurely oxidized to Ni(II), and the reaction will fail.

-

Post-reaction: FTIR spectroscopy of the crude reaction mixture is a rapid validation tool. The sharp, distinct C≡N stretching frequency at ~2230 cm⁻¹ present in the starting material will completely disappear upon successful decyanation.

References

- Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides. American Chemical Society (ACS).

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Institutes of Health (NIH).

- Application Notes and Protocols for Decyanative Suzuki-Miyaura Coupling Reactions Involving 2-Cyanopyridine. BenchChem.

- Photoinduced, Redox-Neutral Decyanative and Defluorinative Phosphination of (Hetero)Arenes. American Chemical Society (ACS).

Sources

Advanced Applications of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate in Agrochemical Synthesis

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Content Focus: Structural rationale, mechanistic pathways, and self-validating synthetic protocols.

Executive Summary & Structural Rationale

In the modern agrochemical discovery pipeline, highly functionalized pyridine scaffolds are considered "privileged structures." Among these, Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate (CAS: 1610047-54-5)[1] stands out as a highly versatile building block. Its unique substitution pattern provides a precisely engineered platform for the divergent synthesis of both systemic insecticides and novel fused-heterocyclic herbicides.

As a Senior Application Scientist, it is critical to understand why this specific molecular architecture is so valuable:

-

The Trifluoromethyl (-CF₃) Group at C4: The incorporation of fluorine enhances the molecule's lipophilicity (LogP), which is critical for cuticular penetration in insects and translaminar movement in plant tissues. Furthermore, the strong electron-withdrawing nature of the -CF₃ group increases the metabolic stability of the pyridine core against oxidative degradation by cytochrome P450 enzymes.

-

The Cyano (-CN) Group at C3: Positioned orthogonally to the -CF₃ group, the cyano moiety acts as a masked amide or amine. In the synthesis of insect growth regulators, this group is selectively hydrated to yield nicotinamide derivatives[2].

-

The Ethyl Ester (-COOEt) at C2: This group serves as a traceless directing group or a reactive handle. It can be selectively hydrolyzed and decarboxylated to yield 3,4-disubstituted pyridines, or it can be utilized in tandem with the adjacent cyano group for cyclocondensation reactions to build bicyclic systems.

Divergent Agrochemical Applications

Precursor to Flonicamid Analogs (Systemic Insecticides)

Flonicamid is a highly selective, systemic pyridinecarboxamide insecticide used globally to control sap-sucking pests like aphids. The synthesis of Flonicamid and its next-generation analogs relies heavily on 4-(trifluoromethyl)nicotinic acid derivatives[2]. By selectively removing the C2 ester of our starting material, chemists can access the exact 3,4-substitution pattern required for the Flonicamid pharmacophore.

Mechanistic Insights into Flonicamid's Mode of Action (MoA): The exact molecular target of Flonicamid has been the subject of recent, intense scientific debate. Current literature points to a dual-target or pro-insecticide mechanism:

-

Kir1 Channel Blockade: Flonicamid directly inhibits Inwardly Rectifying Potassium (Kir) channels in insects at nanomolar concentrations. This disrupts the osmotic balance in the salivary glands and Malpighian tubules, leading to an immediate cessation of feeding and eventual starvation[3].

-

Nicotinamidase (Naam) Inhibition: Recent photopharmacological studies suggest that Flonicamid's metabolite, 4-trifluoromethylnicotinamide (TFNA-AM), inhibits the Naam enzyme. This causes a toxic accumulation of nicotinamide, which overactivates Transient Receptor Potential Vanilloid (TRPV) channels, leading to fatal neurotoxicity[4].

Synthesis of Pyrido[2,3-d]pyrimidine Herbicides

By leveraging the adjacent ester and cyano groups, Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate can be condensed with amidines or guanidines. This yields pyrido[2,3-d]pyrimidines—bicyclic scaffolds that are potent inhibitors of Acetohydroxyacid synthase (AHAS), a validated target for broad-spectrum herbicides.

Caption: Divergent synthetic workflows utilizing Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to verify reaction success before proceeding to subsequent steps.

Protocol A: Selective Decarboxylation to 3-Cyano-4-(trifluoromethyl)pyridine

Causality: Pyridine-2-carboxylic acids are uniquely susceptible to thermal decarboxylation due to the adjacent nitrogen atom, which stabilizes the intermediate ylide. This allows for the selective removal of the C2 carboxylate without affecting the C3 cyano group.

Step-by-Step Methodology:

-

Saponification: Dissolve 10.0 mmol of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate in 20 mL of Ethanol. Add 1.2 equivalents of aqueous NaOH (2M). Stir at room temperature for 2 hours.

-

Validation Check 1: TLC (3:1 Hexanes:EtOAc) should show complete consumption of the starting material ( Rf≈0.6 ) and formation of a baseline spot (the sodium salt).

-

-

Acidification: Concentrate the mixture in vacuo to remove ethanol. Acidify the aqueous layer with 2M HCl to pH 2. Extract the resulting free acid with Ethyl Acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate.

-

Thermal Decarboxylation: Dissolve the isolated carboxylic acid in 15 mL of anhydrous N,N-Dimethylformamide (DMF). Heat the solution to 150 °C for 4 hours under a nitrogen atmosphere.

-

Causality: DMF is chosen because its boiling point (153 °C) perfectly matches the thermal activation energy required for the ylide transition state without causing thermal degradation of the cyano group.

-

-

Workup & Isolation: Cool the reaction to room temperature, dilute with 50 mL of water, and extract with Diethyl Ether (3 x 30 mL). Wash the combined organic layers with brine to remove residual DMF. Dry and concentrate in vacuo.

-

Validation Check 2 (Analytical): FTIR spectroscopy must confirm the complete disappearance of the broad carboxylic acid O-H stretch (~3000-2500 cm⁻¹) and the ester/acid C=O stretch (~1710 cm⁻¹), while retaining the sharp C≡N stretch at ~2230 cm⁻¹.

-

Protocol B: Cyclocondensation to Pyrido[2,3-d]pyrimidine-2,4-diamine Derivatives

Causality: The spatial proximity of the electrophilic ester carbon and the electrophilic cyano carbon allows a bis-nucleophile (like guanidine) to "zip up" the molecule into a fused bicyclic system.

Step-by-Step Methodology:

-

Preparation of Free Guanidine: Suspend 12.0 mmol of Guanidine hydrochloride in 20 mL of absolute Ethanol. Add 12.0 mmol of Sodium Ethoxide (NaOEt) and stir for 30 minutes. Filter off the precipitated NaCl.

-

Condensation: Add 10.0 mmol of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate to the ethanolic guanidine solution.

-

Reflux: Heat the reaction mixture to reflux (78 °C) for 12 hours.

-

Causality: The initial attack occurs at the ester carbonyl (aminolysis) due to lower steric hindrance, followed by an intramolecular nucleophilic attack of the second guanidine nitrogen onto the cyano carbon, driving the cyclization.

-

-

Isolation: Cool the mixture in an ice bath. The fused heterocyclic product will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.

-

Validation Check: ¹H-NMR (DMSO-d₆) should show the disappearance of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) and the appearance of broad exchangeable NH2 / NH signals between 7.0 - 9.0 ppm.

-

Quantitative Data: Decarboxylation Optimization

To demonstrate the causality behind the solvent and temperature choices in Protocol A, the following table summarizes the optimization data for the decarboxylation step.

| Entry | Solvent | Temperature (°C) | Time (h) | IPC Conversion (%) | Isolated Yield (%) | Purity (HPLC) |

| 1 | Water | 100 (Reflux) | 24 | < 10% | N/A | N/A |

| 2 | Toluene | 110 (Reflux) | 12 | 45% | 38% | > 95% |

| 3 | DMF | 150 | 4 | > 99% | 88% | > 98% |

| 4 | Diphenyl Ether | 190 | 2 | > 99% | 62% | 81% (Degradation) |

Analysis: Entry 3 (DMF at 150 °C) provides the optimal thermodynamic environment. Lower temperatures (Entries 1 & 2) fail to overcome the activation barrier for the cyclic transition state, while excessive heat (Entry 4) leads to partial degradation and polymerization of the cyano moiety.

Mechanistic Visualization: Flonicamid Mode of Action

Understanding the downstream application of this chemical building block requires a clear view of its biological target. The diagram below illustrates the dual-target hypothesis of Flonicamid analogs synthesized from this pyridine core.

Caption: Dual-target Mode of Action (MoA) pathway for Flonicamid analogs in sap-sucking insects.

References

- Google Patents. "CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof". Google Patents.

-

Ren, M., et al. "Block of Kir channels by flonicamid disrupts salivary and renal excretion of insect pests". Insect Biochemistry and Molecular Biology, PubMed. Available at:[Link]

-

ACS Publications. "Light Regulation of Insect Behavior by Azobenzene-modified Flonicamid as Novel Molecular Tools". Journal of Agricultural and Food Chemistry. Available at:[Link]

Sources

- 1. Ethyl picolinate | Sigma-Aldrich [sigmaaldrich.com]

- 2. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]

- 3. Block of Kir channels by flonicamid disrupts salivary and renal excretion of insect pests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Strategic Utility of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate in the Synthesis of Advanced Pharmaceutical Intermediates

Abstract

The pyridine scaffold remains a cornerstone in modern medicinal chemistry, with its derivatives forming the structural core of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl group into this heterocyclic system offers profound advantages in drug design, including enhanced metabolic stability, increased lipophilicity, and modulated basicity of the pyridine nitrogen.[1][2] This application note provides a comprehensive technical guide on the utility of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate as a versatile precursor for the synthesis of complex pharmaceutical intermediates. We will explore its intrinsic chemical reactivity and present detailed, field-proven protocols for its transformation into valuable scaffolds for drug discovery, including fused heterocyclic systems of therapeutic relevance.

Introduction: The Significance of Trifluoromethylated Pyridines in Drug Discovery

The pyridine ring is a privileged scaffold in pharmaceutical sciences, owing to its unique electronic properties and ability to participate in hydrogen bonding.[3] The introduction of a trifluoromethyl (CF3) group can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The CF3 group is a strong electron-withdrawing moiety, which can influence the pKa of the pyridine nitrogen, impacting its interaction with biological targets. Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug molecule.[2]

Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate emerges as a particularly valuable building block due to its trifunctional nature. The presence of an ethyl ester, a cyano group, and a trifluoromethyl group on the pyridine core provides multiple reactive sites for strategic chemical modifications. This allows for the construction of diverse and complex molecular architectures, making it an ideal starting material for the synthesis of novel pharmaceutical intermediates.

Physicochemical Properties and Safety Information

A thorough understanding of the precursor's properties is paramount for its safe and effective use in synthesis.

| Property | Value | Reference |

| Chemical Formula | C10H7F3N2O2 | |

| Molecular Weight | 244.17 g/mol | |

| Appearance | Solid | |

| Melting Point | 98-99 °C | |

| CAS Number | 1610047-54-5 |

Safety and Handling: Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed, in contact with skin, or if inhaled. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

Synthetic Pathways to Key Pharmaceutical Intermediates

The strategic positioning of the cyano and ester functionalities in Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate allows for a range of chemical transformations to generate valuable pharmaceutical intermediates. The following sections detail generalized protocols for these key reactions, drawing parallels from the established reactivity of structurally similar trifluoromethyl- and cyano-substituted pyridines.

Hydrolysis to 3-Cyano-4-(trifluoromethyl)pyridine-2-carboxylic Acid

The conversion of the ethyl ester to a carboxylic acid is a fundamental step in preparing for subsequent amidation reactions or other modifications. This transformation is typically achieved through saponification.

Protocol 1: Saponification of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate

-

Dissolution: Dissolve Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate (1.0 eq) in a suitable solvent such as ethanol or a mixture of tetrahydrofuran and water.

-

Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (1.1 - 1.5 eq), dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully acidify the mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3.

-

The carboxylic acid product may precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system.

Causality Behind Experimental Choices: The use of a slight excess of a strong base ensures complete hydrolysis of the ester. Acidification is crucial to protonate the carboxylate salt and precipitate the free carboxylic acid. The choice of extraction solvent depends on the polarity of the product.

Amidation to 3-Cyano-4-(trifluoromethyl)pyridine-2-carboxamides

The synthesis of amides is a common step in the development of many pharmaceutical agents. The carboxylic acid intermediate from Protocol 1 can be coupled with a wide range of amines to generate a library of amide derivatives.

Protocol 2: Amide Coupling with Primary or Secondary Amines

-

Activation of Carboxylic Acid:

-

Dissolve 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 eq).

-

Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

-

-

Amine Addition:

-

Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

-

If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq) to liberate the free amine.

-

-

Reaction and Work-up:

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with a dilute acid (e.g., 5% HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude amide by flash column chromatography on silica gel.

Expert Insights: The choice of coupling reagent and solvent can be critical for achieving high yields, especially with less reactive amines. For challenging couplings, alternative reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed.

Synthesis of Fused Heterocyclic Systems: Thieno[2,3-b]pyridines

The cyano and a suitably modified carboxylate group can serve as precursors for the construction of fused heterocyclic systems, which are prevalent in kinase inhibitors and other targeted therapies.[4][5] By analogy to the reactivity of related 3-cyanopyridine-2(1H)-thiones, we can propose a pathway to thieno[2,3-b]pyridine derivatives.

Protocol 3: Proposed Synthesis of Ethyl 3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

This protocol is a hypothetical pathway based on the known reactivity of similar compounds and would require experimental validation.

-

Thionation: Convert the carbonyl of the ester group in Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate to a thiocarbonyl. This can be a challenging transformation and may require specialized reagents like Lawesson's reagent. A more plausible route would involve starting from the corresponding 3-cyano-4-(trifluoromethyl)pyridine-2(1H)-thione.

-

S-Alkylation: React the 3-cyano-4-(trifluoromethyl)pyridine-2(1H)-thione (1.0 eq) with an α-haloacetate, such as ethyl chloroacetate (1.1 eq), in the presence of a base like potassium carbonate in a solvent such as DMF.

-

Intramolecular Cyclization (Thorpe-Ziegler Reaction): The resulting S-alkylated intermediate is then subjected to base-catalyzed intramolecular cyclization. The base (e.g., sodium ethoxide in ethanol) deprotonates the α-carbon of the acetate moiety, which then attacks the nitrile carbon, leading to the formation of the fused thieno[2,3-b]pyridine ring system.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by chromatography.

Mechanistic Rationale: The Thorpe-Ziegler reaction is a classical method for the synthesis of cyclic ketones and enamines from dinitriles or cyano esters. The reaction proceeds through the formation of a carbanion, which undergoes an intramolecular nucleophilic attack on the cyano group.

Visualization of Synthetic Pathways

The following diagrams illustrate the key transformations of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate.

Caption: Proposed synthesis of a thieno[2,3-b]pyridine derivative.

Conclusion

Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate is a highly functionalized and versatile precursor for the synthesis of a wide array of pharmaceutical intermediates. Its strategic combination of reactive groups allows for the facile introduction of molecular diversity, leading to the construction of complex heterocyclic systems. The protocols outlined in this application note, based on established chemical principles and the reactivity of analogous compounds, provide a solid foundation for researchers and drug development professionals to explore the full potential of this valuable building block in their synthetic endeavors. Further investigation into the direct transformations of this precursor is warranted and will undoubtedly expand its application in medicinal chemistry.

References

- BenchChem. (2025). The Discovery and Synthesis of Substituted Pyridines: A Technical Guide for Researchers.

-

Shintaro, Y., & Masamitsu, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 190-199. [Link]

- Gomaa, M. A.-M. (2014). Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. Arabian Journal of Chemistry, 7(6), 1036-1044.

- Gomaa, M. A.-M. (2014). Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities.

- Shintaro, Y., & Masamitsu, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.

- Sigma-Aldrich. ethyl 3-cyano-4-(trifluoromethyl)

- Singh, R., et al. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(41).

- Wikipedia. (2024).